molecular formula C22H12F2N2O3S2 B12155561 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12155561
M. Wt: 454.5 g/mol
InChI Key: RSOAFNSGGFMUMW-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
    • A benzothiazole ring (with a fluorine substituent at position 6).
    • A phenyl ring (with a fluorine substituent at position 4).
    • A pyrrolidine-2,3-dione moiety.
    • A thiophene ring (with a hydroxy group attached).
  • Overall, it’s a complex molecule with potential biological activity.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multiple steps and specialized reagents.
    • Researchers might explore various strategies, such as condensation reactions, cyclizations, and functional group manipulations.
  • Chemical Reactions Analysis

      Oxidation: The thiophene ring could undergo oxidation to form a sulfone or sulfoxide.

      Reduction: Reduction of the carbonyl group in the pyrrolidine-2,3-dione could yield a corresponding alcohol.

      Substitution: The fluorine substituents on the benzothiazole and phenyl rings may participate in substitution reactions.

      Common Reagents: Reagents like , , and might be involved.

      Major Products: These reactions could yield derivatives with altered pharmacological properties.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.

      Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.

      Materials Science: Assess its use in organic electronics or sensors.

      Industry: Evaluate its applications in dye synthesis or agrochemicals.

  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific protein targets or modulating cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs, but you might compare it to other benzothiazole derivatives or pyrrolidine-based compounds.

    Remember that while I’ve provided an overview, detailed experimental data would require further investigation

    Properties

    Molecular Formula

    C22H12F2N2O3S2

    Molecular Weight

    454.5 g/mol

    IUPAC Name

    1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C22H12F2N2O3S2/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H

    InChI Key

    RSOAFNSGGFMUMW-UHFFFAOYSA-N

    Canonical SMILES

    C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC5=C(S4)C=C(C=C5)F)O

    Origin of Product

    United States

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